molecular formula Cl2H6N2Pd B095721 Palladium ammine chloride CAS No. 15684-18-1

Palladium ammine chloride

Cat. No.: B095721
CAS No.: 15684-18-1
M. Wt: 211.38 g/mol
InChI Key: WIEZTXFTOIBIOC-UHFFFAOYSA-L
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Chemical Reactions Analysis

Types of Reactions

ZD 0870 undergoes various chemical reactions, including:

    Oxidation: ZD 0870 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: ZD 0870 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

ZD 0870 is widely used in scientific research due to its potent antifungal properties. Its applications include:

Mechanism of Action

ZD 0870 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets specific enzymes involved in the ergosterol biosynthesis pathway, making it effective against resistant strains of Candida albicans .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another antifungal agent, but less effective against resistant strains.

    Itraconazole: Similar mechanism of action but different spectrum of activity.

    Voriconazole: Effective against a broader range of fungal infections but with different pharmacokinetics.

Uniqueness

ZD 0870 is unique due to its high potency against fluconazole-resistant Candida albicans. Its specific targeting of ergosterol biosynthesis and effectiveness in resistant strains make it a valuable compound in antifungal research and treatment .

Biological Activity

Palladium ammine chloride, a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound typically exists as a complex with the formula  Pd NH3 2Cl2]\text{ Pd NH}_3\text{ }_2\text{Cl}_2]. It features a central palladium ion coordinated by two ammonia molecules and two chloride ions. This structure is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of palladium complexes, including this compound. The effectiveness of these complexes against various pathogens is summarized in the following table:

Pathogen MIC (μg/mL) Activity
Escherichia coli5-10High antibacterial activity
Klebsiella pneumoniae10-20Moderate antibacterial activity
Staphylococcus aureus15-25Moderate antibacterial activity
Candida albicans0.5High antifungal activity
Cryptococcus neoformans1High antifungal activity

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown particularly strong effects against C. albicans and C. neoformans, with MIC values as low as 0.5 μg/mL, suggesting potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes. Studies suggest that these complexes can interact with microbial DNA, leading to inhibition of replication and transcription processes. This interaction may cause cell death through apoptosis or necrosis pathways .

In particular, palladium complexes have been shown to form cross-links with DNA, which obstructs replication and transcription, thereby exerting cytotoxic effects on both bacterial and fungal cells .

Anticancer Activity

Beyond antimicrobial properties, this compound has also been explored for its anticancer potential. Research indicates that palladium complexes can induce apoptosis in cancer cells through similar mechanisms involving DNA interaction.

A study evaluating the cytotoxicity of various palladium complexes against human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are presented below:

Cell Line IC50 (μM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Against ESKAPE Pathogens :
    A study screened various palladium complexes against ESKAPE pathogens, which are notorious for their antibiotic resistance. This compound showed significant activity against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in treating resistant infections .
  • Cytotoxicity in Cancer Research :
    In a clinical trial setting, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy, warranting further investigation into its therapeutic potential in oncology .

Properties

IUPAC Name

azane;palladium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZTXFTOIBIOC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13782-33-7, 15684-18-1
Details Compound: Palladium, diamminedichloro-, (SP-4-2)-
Record name Palladium, diamminedichloro-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13782-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Palladium, diamminedichloro-, (SP-4-2)-
Record name Palladium, diamminedichloro-, (SP-4-2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15684-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

211.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14323-43-4, 13782-33-7, 15684-18-1
Record name Palladium, diamminedichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14323-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminedichloropalladium (trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropalladosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Diamminedichloropalladium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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